molecular formula C9H12N2O3S B4236402 2-methyl-5-[(methylamino)sulfonyl]benzamide

2-methyl-5-[(methylamino)sulfonyl]benzamide

Cat. No. B4236402
M. Wt: 228.27 g/mol
InChI Key: CWFKBIPUXRBWQK-UHFFFAOYSA-N
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Description

2-methyl-5-[(methylamino)sulfonyl]benzamide, also known as MMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMSB is a white crystalline powder that is soluble in water and has a molecular weight of 214.27 g/mol.

Mechanism of Action

The mechanism of action of 2-methyl-5-[(methylamino)sulfonyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In particular, 2-methyl-5-[(methylamino)sulfonyl]benzamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes, including acid-base balance and respiration.
Biochemical and Physiological Effects:
2-methyl-5-[(methylamino)sulfonyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-methyl-5-[(methylamino)sulfonyl]benzamide can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, 2-methyl-5-[(methylamino)sulfonyl]benzamide has been shown to inhibit the proliferation of cancer cells, including breast cancer and lung cancer cells. 2-methyl-5-[(methylamino)sulfonyl]benzamide has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

2-methyl-5-[(methylamino)sulfonyl]benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various applications. In addition, 2-methyl-5-[(methylamino)sulfonyl]benzamide has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various physiological processes. However, 2-methyl-5-[(methylamino)sulfonyl]benzamide also has some limitations, including its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for research on 2-methyl-5-[(methylamino)sulfonyl]benzamide. One potential area of research is the development of 2-methyl-5-[(methylamino)sulfonyl]benzamide-based materials with unique properties. Another area of research is the investigation of the potential of 2-methyl-5-[(methylamino)sulfonyl]benzamide as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-5-[(methylamino)sulfonyl]benzamide and its effects on various physiological processes.

Scientific Research Applications

2-methyl-5-[(methylamino)sulfonyl]benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 2-methyl-5-[(methylamino)sulfonyl]benzamide has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. In biochemistry, 2-methyl-5-[(methylamino)sulfonyl]benzamide has been used as a tool to study enzyme inhibition and protein-ligand interactions. In material science, 2-methyl-5-[(methylamino)sulfonyl]benzamide has been used as a building block for the synthesis of organic materials with unique properties.

properties

IUPAC Name

2-methyl-5-(methylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-6-3-4-7(15(13,14)11-2)5-8(6)9(10)12/h3-5,11H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFKBIPUXRBWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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